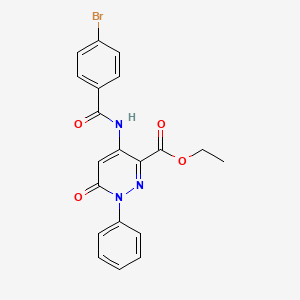

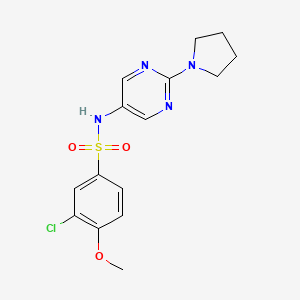

![molecular formula C27H24FN3O2 B2433679 3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-19-0](/img/structure/B2433679.png)

3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

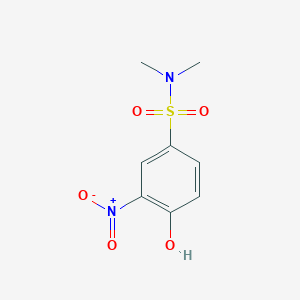

The compound “3-(4-ethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline” is a pyrazoloquinoline derivative with a molecular formula of C27H24FN3O2 . It has an average mass of 441.497 Da and a monoisotopic mass of 441.185242 Da .

Synthesis Analysis

The synthesis of pyrazoloquinolines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A series of quinoline and coumarin appended thiazole-substituted pyrazoles were synthesized using various intermediates .Molecular Structure Analysis

The structure of pyrazoloquinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The reaction of quinoline derivatives proceeds via a sequential formation of C–N, C–O, and C–C bonds . The steric hindrance effect of substituents on the benzene ring of nitrosoarenes has a crucial impact on the reaction reactivity and site-selectivity .Scientific Research Applications

Medicinal Chemistry Applications

Quinoline and its derivatives have shown a broad spectrum of biological activities and are known for their antimicrobial, anticancer, and anti-inflammatory properties. For instance, quinazoline and pyrimidine derivatives are highlighted for their applications in electronic devices, luminescent elements, and as materials for organic light-emitting diodes (OLEDs) due to their electroluminescent properties. These compounds are also investigated for their potential in creating novel optoelectronic materials, indicating a significant interest in their synthesis and application in medicinal and industrial fields (G. Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been utilized as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces, thus protecting them from corrosion. This application is particularly relevant in industrial settings where metal preservation is critical (C. Verma et al., 2020).

Optoelectronic Materials

Research into quinoline derivatives has extended into the field of optoelectronics, where these compounds are incorporated into π-extended conjugated systems. They have been used in materials for OLEDs, including white OLEDs and highly efficient red phosphorescent OLEDs. This showcases their versatility and potential in developing advanced materials for electronic and photonic applications (G. Lipunova et al., 2018).

Future Directions

Quinoline and its derivatives have been a focus of research due to their versatile applications in many significant fields . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Mechanism of Action

Target of Action

A compound with a similar pyrazolo[4,3-c]quinoline core has been found to selectively recognize c-myc promoter g-quadruplexes . The c-MYC gene is a regulator gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation.

Mode of Action

It is known that compounds with a similar pyrazolo[4,3-c]quinoline core exhibit selective light-up fluorescence and stronger binding affinity with c-myc promoter g4s . This suggests that the compound may interact with its target through a binding mechanism, leading to changes in the target’s structure or function.

Biochemical Pathways

Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, thereby affecting various downstream pathways regulated by this gene.

Pharmacokinetics

The molecular weight of a similar compound is reported to be 52158 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.

Result of Action

Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, potentially leading to changes in cell cycle progression, apoptosis, and cellular transformation.

Properties

IUPAC Name |

3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-4-17-8-10-19(11-9-17)26-22-16-31(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYNFGXGXWIHTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

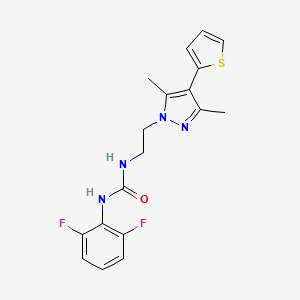

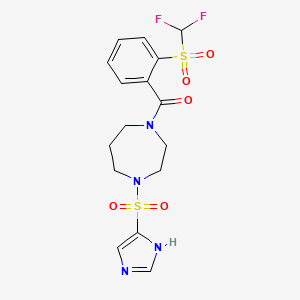

![Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate](/img/structure/B2433596.png)

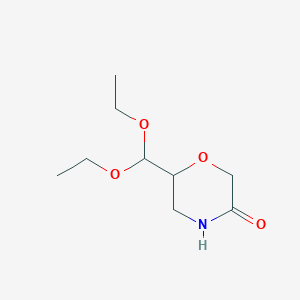

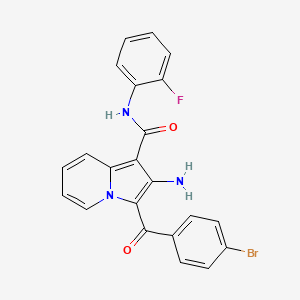

![N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine](/img/structure/B2433608.png)

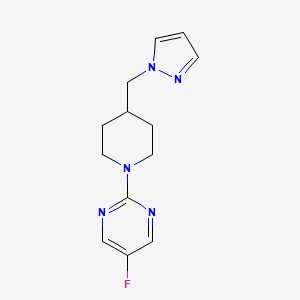

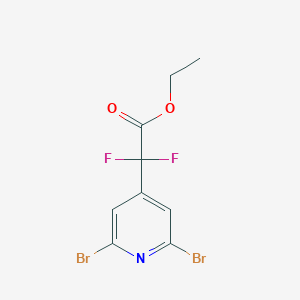

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2433612.png)

![7-Chloro-1-(pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2433617.png)